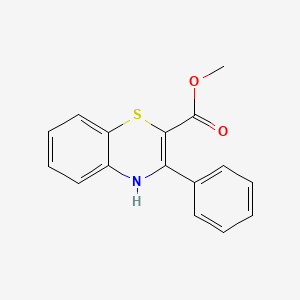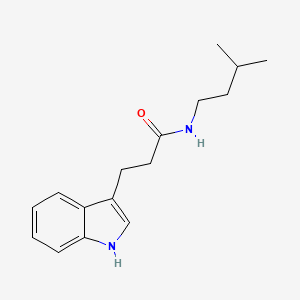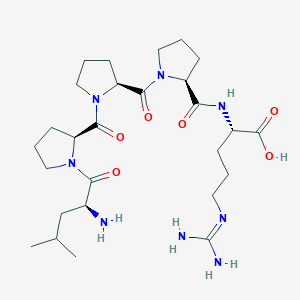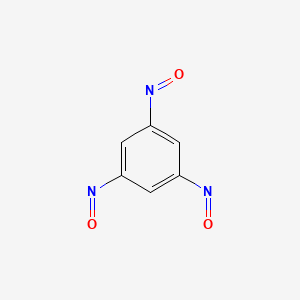
1,3,5-Trinitrosobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trinitrosobenzene: is an aromatic compound with the molecular formula C6H3(NO)3. It is a pale yellow solid that is known for its high reactivity and explosive properties. This compound is one of the three isomers of trinitrosobenzene, with the nitroso groups positioned at the 1, 3, and 5 positions on the benzene ring. It is used in various chemical applications, including as a reagent in organic synthesis and as a vulcanizing agent in the rubber industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrosobenzene can be synthesized through several methods. One common method involves the nitration of benzene derivatives followed by reduction. For example, the nitration of 1,3,5-trinitrobenzene can be followed by reduction using reagents such as iron and hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct nitrosation of benzene derivatives. This process involves the reaction of benzene with nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl sulfuric acid (NOHSO4) under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trinitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trinitrobenzene.
Reduction: Reduction of this compound can yield 1,3,5-triaminobenzene, a precursor to phloroglucinol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitroso groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as iron (Fe) and hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) can be used under acidic conditions.
Major Products:
Oxidation: Trinitrobenzene.
Reduction: 1,3,5-Triaminobenzene.
Substitution: Various substituted nitrosobenzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3,5-Trinitrosobenzene has several scientific research applications:
Biology: It is used in biochemical studies to investigate the effects of nitroso compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-trinitrosobenzene involves its ability to act as an electrophile due to the presence of electron-withdrawing nitroso groups. These groups make the benzene ring highly reactive towards nucleophiles. In biological systems, it can interact with nucleophilic sites on proteins and DNA, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is known to form covalent bonds with nucleophilic amino acids and nucleotides .
Comparación Con Compuestos Similares
- 1,2,3-Trinitrosobenzene
- 1,2,4-Trinitrosobenzene
- 1,3,5-Trinitrobenzene
Comparison: 1,3,5-Trinitrosobenzene is unique among its isomers due to the symmetrical positioning of the nitroso groups, which imparts distinct reactivity and stability. Compared to 1,3,5-trinitrobenzene, this compound is less explosive but more reactive in electrophilic aromatic substitution reactions. The nitroso groups in this compound also make it a more potent electrophile compared to its nitro counterparts .
Propiedades
Número CAS |
787619-76-5 |
|---|---|
Fórmula molecular |
C6H3N3O3 |
Peso molecular |
165.11 g/mol |
Nombre IUPAC |
1,3,5-trinitrosobenzene |
InChI |
InChI=1S/C6H3N3O3/c10-7-4-1-5(8-11)3-6(2-4)9-12/h1-3H |
Clave InChI |
RSIZOCDYNXIYSR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1N=O)N=O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


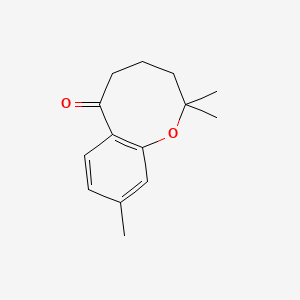
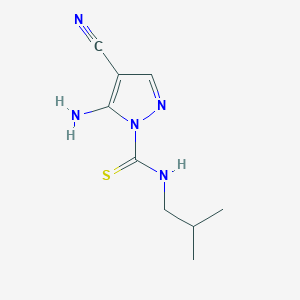
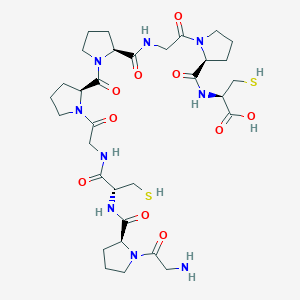
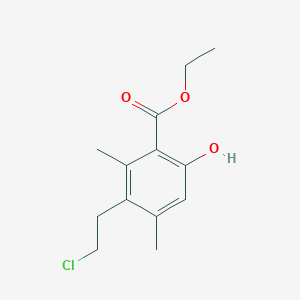
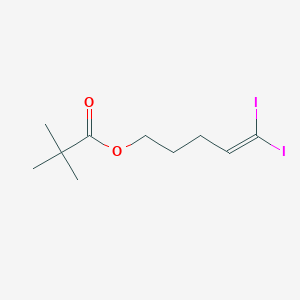
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
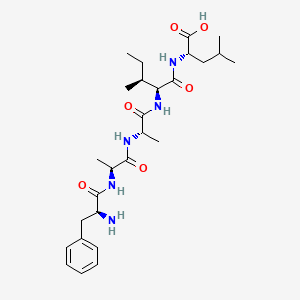
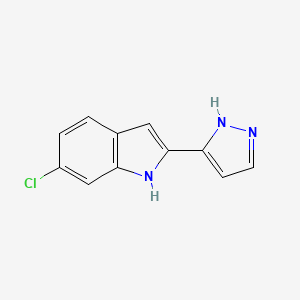
![2-[6-(Furan-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14216756.png)
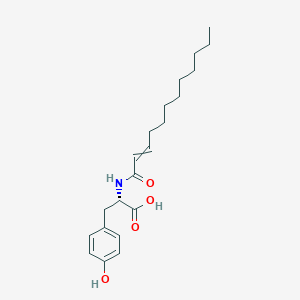
![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
